molecular formula C10H9IO3 B13705657 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13705657
M. Wt: 304.08 g/mol
InChI Key: LFHANZSPVKGXAR-UHFFFAOYSA-N
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Description

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9IO3. This compound is characterized by the presence of an iodine atom attached to a methylphenyl group, which is further connected to an oxopropanoic acid moiety. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid typically involves the iodination of 2-methylphenylacetic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its iodine atom and oxopropanoic acid moiety make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

3-(3-iodo-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9IO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

LFHANZSPVKGXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)CC(=O)C(=O)O

Origin of Product

United States

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